Cyclaniliprole

Overview

Description

Cyclaniliprole is a novel diamide insecticide developed by Ishihara Sangyo Kaisha, Ltd. It is known for its effectiveness against a wide range of insect pests, including those in the orders Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera . This compound is characterized by its low volatility and moderate solubility in polar organic solvents . It is primarily used in agricultural settings to protect crops from insect damage.

Biochemical Analysis

Biochemical Properties

This compound plays a crucial role in biochemical reactions by selectively activating the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insect pests . This interaction induces the uncontrolled release of calcium stores present in muscle cells, leading to muscle contraction and eventual paralysis. This compound interacts with enzymes and proteins involved in calcium signaling pathways, disrupting normal cellular functions in insects.

Cellular Effects

This compound affects various types of cells and cellular processes by influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound’s activation of the ryanodine receptor leads to an influx of calcium ions into the cytoplasm, disrupting normal cellular homeostasis . This disruption affects muscle cells, causing paralysis and death. Additionally, this compound may impact other cellular processes such as energy metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ryanodine receptor in the sarcoplasmic reticulum of insect muscle cells . This binding induces the release of calcium ions from intracellular stores, leading to sustained muscle contraction and paralysis. This compound’s selective activation of the ryanodine receptor is critical for its insecticidal activity. The compound does not significantly affect mammalian ryanodine receptors, contributing to its safety profile for non-target organisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can also influence its long-term effects on cellular function . Studies have shown that this compound’s insecticidal activity persists for extended periods, providing prolonged protection against pests. The degradation of this compound over time may reduce its efficacy and necessitate repeated applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls insect populations without causing significant adverse effects on non-target organisms . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and thyroid function in mammals . These dosage-dependent effects highlight the importance of optimizing application rates to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its degradation and detoxification . The compound is metabolized into various products, some of which retain insecticidal activity. Understanding these metabolic pathways is essential for assessing the environmental fate and persistence of this compound in agricultural settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s low aqueous solubility and non-volatile nature influence its localization and accumulation in target tissues. This compound’s distribution within plant tissues ensures effective pest control while minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is primarily within the sarcoplasmic reticulum of insect muscle cells, where it exerts its insecticidal activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective interaction with the ryanodine receptor. This precise localization is critical for this compound’s mode of action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclaniliprole is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include:

Formation of the pyrazole ring: This involves the reaction of 3-chloro-2-pyridinecarboxylic acid with hydrazine to form the pyrazole ring.

Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a reaction with cyclopropylamine.

Final coupling: The final step involves coupling the pyrazole derivative with 2,3-dibromo-4-chlorobenzoyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-efficiency reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclaniliprole undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form its corresponding carboxylic acid derivative.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Forms carboxylic acid derivatives.

Oxidation: Produces various oxidized forms of this compound.

Substitution: Results in substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclaniliprole has a wide range of applications in scientific research, including:

Agricultural Chemistry: Used extensively to study pest control mechanisms and improve crop protection strategies.

Environmental Science: Research on the dissipation behavior and dietary risk assessment of this compound in various crops.

Toxicology: Studies on the toxicity of this compound to non-target organisms, including aquatic species and bees.

Analytical Chemistry: Development of methods for the detection and quantification of this compound residues in food and environmental samples.

Mechanism of Action

Cyclaniliprole acts by selectively activating the ryanodine receptor in the sarcoplasmic reticulum of target insect pests. This activation leads to the uncontrolled release of calcium stores in muscle cells, resulting in muscle paralysis and death of the insect . The molecular target is the ryanodine receptor, and the pathway involves disruption of calcium ion homeostasis in the insect’s muscle cells .

Comparison with Similar Compounds

Chlorantraniliprole: Another diamide insecticide with a similar mode of action but different chemical structure.

Cyantraniliprole: A diamide insecticide known for its systemic activity and effectiveness against sucking pests.

This compound’s unique properties make it a valuable tool in integrated pest management programs, offering effective control of resistant insect populations while minimizing environmental impact.

Biological Activity

Cyclaniliprole is an anthranilic diamide insecticide that has gained attention for its biological activity, particularly its mechanism of action on insect ryanodine receptors (RyR). This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, metabolism, and efficacy in pest control.

This compound acts primarily by targeting the ryanodine receptors in insects, which are crucial for muscle contraction regulation. When this compound binds to these receptors, it disrupts calcium ion release within muscle cells, leading to paralysis and eventual death of the insect. This mechanism is highly selective for insects, as mammalian RyRs are less sensitive to this compound's effects, contributing to its low toxicity in non-target organisms .

Table 1: Comparison of this compound with Other Diamide Insecticides

| Insecticide | Mechanism of Action | Target Organisms | Mammalian Toxicity |

|---|---|---|---|

| This compound | RyR modulation | Lepidopteran insects | Low |

| Chlorantraniliprole | RyR modulation | Lepidopteran insects | Low |

| Cyantraniliprole | RyR modulation | Lepidopteran insects | Low |

General Toxicity

Extensive toxicological studies have demonstrated that this compound exhibits low toxicity across various endpoints. Key findings include:

- Carcinogenicity : No evidence of carcinogenic potential was observed in studies involving rats and mice .

- Neurotoxicity : No neurotoxic effects were noted in acute and subchronic studies .

- Reproductive and Developmental Toxicity : Studies showed no reproductive or developmental toxicity in rats .

- Immunotoxicity and Genotoxicity : this compound was found to be non-immunotoxic and non-genotoxic .

Case Studies

A series of studies have confirmed the safety profile of this compound:

- Subchronic Oral Toxicity Study : Conducted in rats, this study indicated low systemic toxicity with no significant adverse effects observed at various dose levels .

- Developmental Neurotoxicity Study : This study further supported the absence of neurotoxic effects during critical developmental periods in rodent models .

- Metabolism Studies : Metabolism studies showed that this compound is rapidly metabolized in plants and animals, with major metabolites identified as NK-1375 and YT-1284, which also exhibit low toxicity .

Table 2: Summary of Toxicological Findings

| Endpoint | Findings |

|---|---|

| Carcinogenicity | Not likely to be carcinogenic |

| Neurotoxicity | No neurotoxic effects observed |

| Reproductive Toxicity | No adverse effects in reproduction studies |

| Developmental Toxicity | No developmental toxicity noted |

| Immunotoxicity | Non-immunotoxic |

| Genotoxicity | Non-genotoxic |

Metabolism and Residue Profiles

This compound undergoes significant metabolism in both plants and livestock. In plants such as apples and lettuce, the major metabolic pathway involves intramolecular cyclization leading to NK-1375 as a predominant metabolite. In livestock, metabolism primarily occurs via hydrolysis of the amino-cyclopropane bond .

Residue Analysis

An analytical method was developed for detecting this compound residues in fruits and vegetables. The method demonstrated high recovery rates (75.7% - 111.5%) across various matrices with low limits of quantification (LOQ) at 0.01 mg/kg, indicating effective monitoring capabilities for regulatory compliance .

Properties

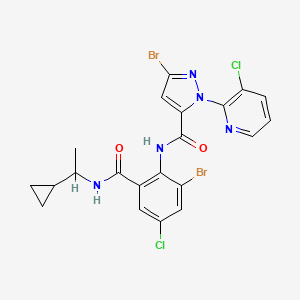

IUPAC Name |

5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Br2Cl2N5O2/c1-10(11-4-5-11)27-20(31)13-7-12(24)8-14(22)18(13)28-21(32)16-9-17(23)29-30(16)19-15(25)3-2-6-26-19/h2-3,6-11H,4-5H2,1H3,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMUASXTSSXCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Br2Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893627 | |

| Record name | Cyclaniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031756-98-5 | |

| Record name | Cyclaniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031756985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclaniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975A63OX2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.